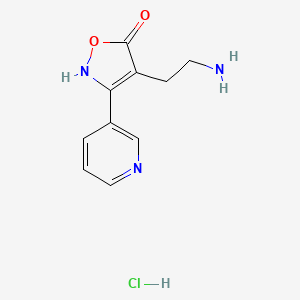

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-3-pyridin-3-yl-2H-1,2-oxazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(13-15-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6,13H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFHUDXBVVXDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C(=O)ON2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Isoxazolone and Isoxazole Synthesis Relevant to the Target Compound

Isoxazolones and isoxazoles are commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. The presence of aminoethyl and pyridinyl substituents requires selective functionalization and protection strategies to achieve the target compound with high purity and yield.

Preparation Methods of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone Hydrochloride

Key Synthetic Steps

The synthesis generally involves:

- Formation of the isoxazolone ring via cyclization of β-keto esters or β-diketones with hydroxylamine or hydroxylamine hydrochloride.

- Introduction of the 3-(3-pyridinyl) substituent through appropriate starting materials or via substitution reactions on the isoxazolone core.

- Attachment of the 4-(2-aminoethyl) side chain , often by nucleophilic substitution or reductive amination.

- Conversion to the hydrochloride salt to improve stability and solubility.

Representative Preparation Route

Step 1: Synthesis of 3-(3-pyridinyl)-5-isoxazolone Intermediate

- Starting from a β-keto ester or β-diketone bearing a 3-pyridinyl substituent, the compound is reacted with hydroxylamine hydrochloride in the presence of a base or catalyst.

- The reaction is typically carried out in aqueous or alcoholic solvents at mild temperatures (room temperature to 40 °C).

- Catalysts such as modified β-cyclodextrin immobilized with Cu(I) or graphitic carbon nitride derivatives have been reported to enhance yields and reduce reaction times (up to 91% yield in 30 minutes under optimized conditions).

Step 2: Introduction of the 4-(2-aminoethyl) Side Chain

- The aminoethyl group can be introduced by nucleophilic substitution on a suitable leaving group precursor or by reductive amination of an aldehyde or ketone intermediate.

- Protection/deprotection strategies may be employed to avoid side reactions on the amino group.

- The reaction conditions are optimized to maintain the integrity of the isoxazolone ring.

Step 3: Formation of Hydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Insights

- Catalyst Development: Use of environmentally friendly catalysts such as graphitic carbon nitride functionalized with hydroxyl groups (g-C3N4·OH) significantly improves reaction efficiency and yield in the cyclization step.

- Solvent Effects: Water and ethanol are preferred solvents for the cyclization due to their green chemistry profile and ability to dissolve reactants and catalysts effectively.

- Reaction Time and Temperature: Mild temperatures (room temperature to 40 °C) and short reaction times (minutes to a few hours) are sufficient for high yields, reducing energy consumption and side reactions.

- Purification: Extraction with organic solvents such as toluene or ethyl acetate followed by drying and concentration yields the intermediate isoxazolone compounds with high purity.

- Side Chain Introduction: Sodium hydride in toluene at elevated temperatures (90-110 °C) facilitates substitution reactions for side chain attachment, with yields around 70-80%.

- Product Stability: Conversion to hydrochloride salt enhances compound stability and crystallinity, facilitating handling and storage.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Methods | Modern Catalytic Methods | Advantages of Modern Methods |

|---|---|---|---|

| Catalyst | Often none or metal-based | Metal-free catalysts like g-C3N4·OH, Cu@Met-β-CD | Higher yields, milder conditions, greener |

| Solvent | Organic solvents (toluene, ethanol) | Water or aqueous ethanol | Environmentally benign, safer |

| Reaction Time | Several hours to days | Minutes to a few hours | Faster synthesis |

| Temperature | Elevated (60-110 °C) | Mild (room temperature to 40 °C) | Energy saving |

| Yield | Moderate (50-70%) | High (up to 91%) | Improved efficiency |

| Purification | Multiple extraction and chromatography steps | Simplified extraction and crystallization | Easier product isolation |

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Isoxazolone Derivatives

Key Example : 4-(4-Chlorobenzylidene)-3-phenylisoxazol-5(4H)-one ()

- Structural Differences: Replaces the 3-pyridinyl and aminoethyl groups with a chlorobenzylidene and phenyl group.

- Functional Impact : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing chloro substituent enhancing electrophilicity .

- Synthesis: Synthesized via grinding methods, contrasting with the target compound’s likely solution-phase synthesis due to its aminoethyl substituent.

Pyridine-Containing Heterocycles

- Structural Differences: Anthra[1-9-cd]pyrazol-6(2H)-one core vs. isoxazolone; lacks an aminoethyl group.

- Functional Impact : SP600125 is a potent JNK inhibitor (IC₅₀ = 40–100 nM), highlighting the role of pyridine in kinase targeting . The target compound’s 3-pyridinyl group may confer similar target affinity but with distinct selectivity due to the isoxazolone core.

Aminoethyl-Substituted Salts

Key Example : AEBSF Hydrochloride ()

- Structural Differences : Benzene sulfonyl fluoride vs. isoxazolone core.

- Functional Impact: AEBSF is a serine protease inhibitor, where the aminoethyl group and hydrochloride salt enhance solubility and stability . The target compound’s aminoethyl group likely serves a similar purpose, enabling pharmacokinetic optimization.

Research Implications and Gaps

- Further studies are needed to validate this hypothesis.

- Comparative Solubility : The hydrochloride salt likely improves solubility over neutral analogs (e.g., SP600125), aligning with trends seen in AEBSF hydrochloride .

Biological Activity

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an isoxazolone ring, which is known for its ability to interact with various biological targets. The presence of an aminoethyl group and a pyridine moiety contributes to its solubility and reactivity, making it a suitable candidate for drug development.

Antimicrobial Activity

Research indicates that 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic protein expression.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating effective induction of apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preclinical studies suggest it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Findings : In a mouse model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

The biological activities of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride are attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Caspase Activation : The compound activates caspases that play critical roles in the apoptotic pathway.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride?

- Answer : Synthesis typically involves multi-step reactions, including:

- Condensation reactions : Use hydroxylamine hydrochloride to form oxime intermediates under alkaline conditions (similar to methods for chlorinated isoxazole derivatives) .

- Cyclization : Combine intermediates (e.g., pyridine derivatives) with ethyl acetoacetate or similar carbonyl compounds to form the isoxazolone core .

- Hydrochloride salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .

- Key considerations : Monitor reaction pH and temperature to avoid side products. Use TLC or HPLC to track reaction progress.

Q. What analytical techniques are critical for structural characterization of this compound?

- Answer : A combination of spectroscopic and spectrometric methods is essential:

- NMR (¹H/¹³C) : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and confirm the isoxazolone ring structure .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the isoxazolone ring) .

- Mass spectrometry (HRMS/ESI-MS) : Verify molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding in the hydrochloride salt .

Q. How can researchers optimize purification strategies for this compound?

- Answer :

- Recrystallization : Use solvent systems like ethanol/water or acetonitrile to isolate high-purity crystals .

- Column chromatography : Employ silica gel with gradient elution (e.g., dichloromethane/methanol) for polar impurities .

- Ion-exchange chromatography : Separate hydrochloride salts from unreacted starting materials .

Q. What stability considerations are critical for storage and handling?

- Answer :

- Temperature : Store at –20°C under inert gas (e.g., argon) to prevent degradation of the aminoethyl group .

- Moisture : Use desiccants in sealed containers to avoid hydrolysis of the isoxazolone ring .

- Light : Protect from UV exposure to prevent photodegradation (common in heterocyclic compounds) .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound's reactivity?

- Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction path analysis : Simulate intermediates and transition states for key reactions (e.g., cyclization) to identify energy barriers .

- Solvent effects : Use COSMO-RS models to predict solubility and stability in different solvents .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) if bioactivity is under investigation .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting solubility or stability results)?

- Answer : Apply systematic approaches:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting stability .

- Replicate studies : Compare results under strictly controlled conditions (e.g., buffer composition, humidity) .

- Cross-validation : Combine analytical techniques (e.g., DSC for thermal stability, HPLC for degradation products) .

Q. What role does this compound play in multi-step syntheses of complex molecules?

- Answer : Its functional groups (aminoethyl, pyridinyl, isoxazolone) enable diverse transformations:

- Peptide coupling : The aminoethyl group can react with carboxylic acids via EDC/HOBt activation .

- Metal-catalyzed cross-coupling : Use the pyridinyl moiety in Suzuki-Miyaura reactions to attach aryl groups .

- Heterocycle diversification : Modify the isoxazolone ring via alkylation or nucleophilic substitution .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Answer : Apply process chemistry principles:

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are recommended for studying its bioactivity (e.g., enzyme inhibition)?

- Answer :

- Assay design : Use fluorescence-based assays (e.g., FRET) for high-throughput screening of enzyme targets .

- SAR studies : Synthesize analogs (e.g., methyl or halogen substituents) to correlate structure with activity .

- Metabolic stability : Evaluate hepatic microsome clearance to assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.